2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
Description
Historical Development and Discovery
The historical development of this compound traces its origins to the broader evolution of triazine chemistry, which began with the discovery of cyanuric chloride in 1827. The foundational work in triazine chemistry established that cyanuric chloride, also known as 2,4,6-trichloro-1,3,5-triazine, serves as the primary starting material for synthesizing diverse triazine derivatives through sequential nucleophilic substitution reactions. This early recognition of the synthetic potential inherent in the triazine core structure laid the groundwork for subsequent developments in the field.
The specific development of this compound emerged from systematic investigations into selective nucleophilic substitution patterns on the triazine ring system. Research conducted in the early 2000s focused on developing triazine derivatives that could serve as effective activating agents for organic transformations, particularly in carbohydrate chemistry. The compound was specifically designed to incorporate benzyloxy groups that would provide both electronic activation and potential for subsequent chemical manipulation through catalytic hydrogenation processes.
The synthesis methodology for this compound follows established protocols for sequential nucleophilic substitution on cyanuric chloride. The synthetic approach involves the controlled introduction of benzyl alcohol nucleophiles under carefully managed temperature conditions, with the first substitution typically occurring at 0 degrees Celsius and subsequent substitutions requiring elevated temperatures. This temperature-dependent reactivity pattern reflects the decreasing electrophilicity of the triazine ring as electron-donating substituents are introduced.
The compound gained particular prominence in 2008 when researchers reported its successful application in protecting group-free glycosylation reactions. This breakthrough demonstrated that this compound could activate unprotected carbohydrates for glycosidic bond formation, representing a significant advancement in carbohydrate synthesis methodology. The development marked a paradigm shift from traditional protection-deprotection strategies toward more efficient direct activation approaches.
Position in Triazine Chemistry
This compound occupies a distinctive position within the broader landscape of triazine chemistry as a representative example of selectively substituted triazine derivatives. The compound exemplifies the principles of orthogonal chemoselectivity that characterize advanced triazine chemistry, where different positions on the triazine ring can be functionalized with varying nucleophiles under specific reaction conditions. This positional selectivity stems from the fundamental electronic properties of the 1,3,5-triazine ring system, which exhibits three equivalent nitrogen atoms that create electron-deficient carbon centers susceptible to nucleophilic attack.
The classification of this compound as a mixed alkoxy-chloro derivative places it within a specific subset of triazine compounds that maintain both electron-donating alkoxy substituents and a reactive chlorine leaving group. This dual functionality creates a unique reactivity profile that distinguishes it from fully substituted triazines or purely halogenated variants. The presence of two benzyloxy groups significantly modifies the electronic environment of the remaining chlorine-bearing carbon, creating a more selective reaction site for subsequent nucleophilic substitution reactions.
Within the context of synthetic triazine chemistry, this compound represents an intermediate stage in the systematic functionalization of the triazine core. The compound demonstrates the principle that triazine reactivity can be fine-tuned through selective substitution patterns, where each successive nucleophilic substitution alters the electronic environment and influences subsequent reaction conditions. This controllable reactivity has made such compounds valuable synthetic intermediates in complex molecule synthesis.
The compound also contributes to the understanding of structure-activity relationships in triazine chemistry, particularly regarding the influence of aromatic substituents on triazine reactivity. The benzyloxy groups provide both electronic effects through their oxygen atoms and potential steric influences through their aromatic benzyl portions. Research has shown that these substituents can significantly influence the reaction kinetics and selectivity of subsequent chemical transformations involving the remaining chlorine substituent.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the triazine ring serving as the parent structure. The compound carries the Chemical Abstracts Service registry number 851030-18-7, which provides a unique identifier for this specific molecular structure within chemical databases. Alternative nomenclature systems refer to the compound using various abbreviated forms, including the designation 2-chloro-4,6-bis(phenylmethoxy)-1,3,5-triazine, which emphasizes the phenylmethoxy nature of the benzyloxy substituents.
The molecular formula C₁₇H₁₄ClN₃O₂ accurately represents the atomic composition of this compound, with a corresponding molecular weight of 327.77 grams per mole. This formula reflects the presence of seventeen carbon atoms contributed primarily by the triazine ring and two benzyl groups, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms from the triazine core, and two oxygen atoms linking the benzyl substituents to the triazine ring. The structural arrangement creates a planar triazine core with two pendant benzyloxy groups and one chlorine substituent.
The compound's structural classification places it within the broader category of substituted 1,3,5-triazines, specifically as a dialkoxy-monochloro derivative. This classification system emphasizes the pattern of substitution around the triazine ring, where positions 2 and 4 bear benzyloxy groups while position 6 retains a chlorine atom. The systematic positioning of these substituents creates a molecule with defined symmetry properties and predictable reactivity patterns based on established triazine chemistry principles.
Spectroscopic characterization of this compound provides detailed structural confirmation through various analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the proposed structure, while mass spectrometry confirms the molecular weight and fragmentation patterns. The compound exhibits specific melting point characteristics, with reported values ranging from 64.0 to 68.0 degrees Celsius, providing additional physical property data for identification and characterization purposes.
Table 1. Physical and Chemical Properties of this compound
Research Significance and Applications Overview
The research significance of this compound extends across multiple domains of synthetic organic chemistry, with particular emphasis on its role as an innovative glycosylation reagent. The compound has revolutionized approaches to carbohydrate synthesis by enabling direct activation of unprotected sugars, eliminating the need for traditional protecting group strategies that have historically complicated oligosaccharide synthesis. This breakthrough has significant implications for the synthesis of complex carbohydrates, glycoconjugates, and other biologically relevant molecules that require precise glycosidic bond formation.
Research investigations have demonstrated that this compound can effectively activate various monosaccharides and oligosaccharides under mild aqueous conditions. The reaction proceeds through nucleophilic attack of the sugar anomeric hydroxyl group on the chlorine-bearing carbon of the triazine ring, forming a glycosyl donor that can subsequently participate in glycosidic bond formation reactions. This activation mechanism provides excellent stereocontrol, predominantly yielding beta-configured glycosides due to the enhanced nucleophilicity of beta-configured sugar anomers compared to their alpha counterparts.
The synthetic utility of this compound extends beyond carbohydrate chemistry into broader organic synthesis applications. The compound serves as an effective coupling reagent for various organic transformations, particularly those requiring mild activation conditions and high selectivity. Research has shown that the benzyloxy substituents can be readily removed through catalytic hydrogenation, providing access to products with different substitution patterns while maintaining the integrity of sensitive functional groups elsewhere in the molecule.
Contemporary research efforts continue to explore new applications for this compound in synthetic methodology development. Recent investigations have focused on its potential as a dehydrative condensing reagent for various organic transformations, including amide bond formation and other coupling reactions. The compound's unique reactivity profile, combining the activating properties of the triazine core with the modulating effects of the benzyloxy substituents, makes it an attractive candidate for developing new synthetic methodologies that require precise control over reaction conditions and product selectivity.
Table 2. Research Applications of this compound
Properties
IUPAC Name |
2-chloro-4,6-bis(phenylmethoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-15-19-16(22-11-13-7-3-1-4-8-13)21-17(20-15)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDFUXJROYAXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)Cl)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40827051 | |
| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40827051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851030-18-7 | |
| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40827051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine typically involves the alkylation of 2,4-dihydroxy-6-chloro-1,3,5-triazine with benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction conditions include stirring the mixture at room temperature until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The benzyloxy groups can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding dihydroxy derivative.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions.
Major Products:
Nucleophilic substitution: Substituted triazines with various functional groups.
Oxidation: Oxidized benzyloxy derivatives.
Reduction: Reduced benzyloxy derivatives.
Hydrolysis: Dihydroxy triazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₇H₁₄ClN₃O₂
- Molecular Weight : 327.76 g/mol
- CAS Number : 851030-18-7
- Structural Features : The compound features two benzyloxy groups and a chlorine atom attached to a triazine ring, which contributes to its reactivity and interaction capabilities.
Synthetic Chemistry
2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds. Notable reactions include:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted triazines.
- Oxidation and Reduction : The benzyloxy groups can be modified under specific conditions to yield oxidized or reduced derivatives.
- Hydrolysis : Hydrolysis reactions can produce dihydroxy derivatives from the compound.
Biological Applications
Research into the biological activity of this compound has revealed its potential interactions with various biomolecules. It is being investigated for:
- Pharmacological Potential : The compound may serve as a pharmacophore in drug development due to its structural properties that allow for interaction with biological targets.
- Biochemical Assays : It is used as a biochemical reagent in life sciences research, particularly in assays related to cell cycle regulation and apoptosis pathways .
Glycosylation Reactions
The compound has been reported to facilitate glycosylation reactions involving unprotected sugars. For instance, it can be used to synthesize β-glucosides from D-glucose under specific reaction conditions . This application is particularly relevant in carbohydrate chemistry and the synthesis of glycosylated compounds.
Case Study 1: Synthesis of Glycosides
In a documented experiment, this compound was reacted with D-glucose in the presence of N-methylmorpholine and ammonia. The reaction yielded β-glucoside with an impressive yield of 80% after purification . This demonstrates the compound's utility in synthesizing biologically relevant glycosides.
Another study explored the compound's potential as an anti-infection agent by screening its activity against various pathogens. Preliminary results indicated that it could inhibit certain viral activities, suggesting further exploration into its use as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the triazine ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Chloro-Substituted Triazines with Amino/Alkoxy Groups
- Simazine (2,4-Bis(ethylamino)-6-chloro-1,3,5-triazine): Structure: Ethylamino groups at 2- and 4-positions. Reactivity: Susceptible to oxidative degradation under permanganate treatment, unlike propazine (2,4-bis(isopropylamino)-6-chloro-1,3,5-triazine), which resists oxidation due to steric hindrance from isopropyl groups . Applications: Primarily used as a herbicide .
- Propazine (2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine): Structure: Bulky isopropylamino groups. Reactivity: Resistant to enzymatic and chemical degradation, as demonstrated in studies with Rhodococcus sp. .
- 2,4-Bis(4-sulfonate phenoxy)-6-chloro-1,3,5-triazine (BSPCT): Structure: Sulfonate phenoxy groups enhance hydrophilicity. Applications: Used in cellulose modification to improve hydrolysis efficiency for biofuel production .
Triazines with Aromatic or Heterocyclic Substituents
2,4-Bis([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine :
- N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine: Structure: Morpholino and benzylamino substituents. Synthesis: Prepared via sequential substitution of cyanuric chloride with morpholine and benzylamine .
Functional Comparison Table
Reactivity and Stability Trends
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, sulfonate) increase the electrophilicity of the triazine core, enhancing reactivity toward nucleophilic substitution. Benzyloxy groups provide moderate electron donation, balancing reactivity and stability .
- Steric Effects: Bulky substituents (e.g., biphenyl, isopropylamino) reduce reaction rates in substitution reactions but improve thermal and chemical stability .
Biological Activity
2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features a triazine core with two benzyloxy groups and a chlorine atom at the 6-position. This structural configuration is crucial for its biological activity.
Research indicates that this compound exhibits a broad spectrum of biological activities, including:
- Anticancer Activity : It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting tumorigenesis-related enzymes. Notably, it has demonstrated IC50 values in the low micromolar range against several cancer cell lines (e.g., HeLa and MDA-MB-231) .
- Antiviral Properties : The compound has shown efficacy against several viruses, including HIV and HCV. Its mechanism involves inhibiting viral replication and interfering with viral protein synthesis .
- Antimicrobial Effects : It exhibits bactericidal and fungicidal properties, making it a candidate for treating infections caused by resistant strains .
Case Studies
- Anticancer Activity :
- Antiviral Activity :
Comparative Data Table
| Biological Activity | Cell Line/Organism | IC50/Effectiveness |
|---|---|---|
| Anticancer (HeLa) | HeLa | 2.21 µg/mL |
| Anticancer (MDA-MB-231) | MDA-MB-231 | 4.3 µg/mL |
| Antiviral (HCV) | HCV-infected cells | Significant inhibition |
| Antimicrobial | Various bacterial strains | Effective against resistant strains |
Q & A
What are the optimal synthetic routes for 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves nucleophilic substitution on a triazine core. A generalized approach includes reacting 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with benzyl alcohol derivatives under controlled conditions. Key parameters include:
- Temperature: Stepwise substitution at 0–5°C (for chloro groups) and room temperature for benzyloxy introduction to minimize side reactions.
- Solvent: Use anhydrous THF or DMF to enhance nucleophilicity of benzyloxide ions.
- Stoichiometry: A 2:1 molar ratio of benzyl alcohol to cyanuric chloride ensures bis-substitution while avoiding over-functionalization.
Yield optimization may involve in situ generation of benzyloxide using NaH or K₂CO₃ as a base, as noted in analogous triazine syntheses . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) improves purity.
How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
Advanced Analysis:
The chloro group at the 6-position is highly electrophilic due to electron-withdrawing effects from adjacent benzyloxy groups. This makes it reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Experimental Design: Use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids (1.2 equiv) in THF/Na₂CO₃(aq) at 80°C. Monitor reaction progress via TLC or HPLC.
- Challenges: Steric hindrance from benzyloxy groups may slow kinetics. Mitigate by using bulkier ligands (e.g., XPhos) or microwave-assisted heating .
What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Guidance:
- NMR: ¹H NMR (CDCl₃) should show benzyloxy protons at δ 4.8–5.2 ppm (AB quartet) and aromatic protons at δ 7.2–7.5 ppm. Discrepancies in integration ratios may arise from residual solvents; confirm via ¹³C NMR or DEPT-135.
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular ion [M+H]⁺ (calc. for C₁₇H₁₄ClN₃O₂: 343.08). Fragmentation patterns distinguish regioisomers.
- XRD: Single-crystal X-ray diffraction resolves ambiguities in substitution patterns, especially if synthetic byproducts form .
How can competing side reactions during functionalization of this compound be minimized?
Advanced Troubleshooting:
Common side reactions include over-substitution (e.g., tris-benzyloxy derivatives) or hydrolysis of the chloro group. Strategies:
- Controlled Additions: Introduce nucleophiles (e.g., amines, thiols) dropwise at −20°C to favor mono-substitution.
- Moisture Control: Use Schlenk techniques or molecular sieves to prevent hydrolysis.
- Kinetic Monitoring: In situ IR or UV-Vis spectroscopy detects intermediate species, enabling real-time adjustments .
What role does this compound play in materials science, particularly in supramolecular assemblies?
Research Applications:
The triazine core acts as a planar π-deficient scaffold for host-guest interactions.
- Coordination Chemistry: Complexation with transition metals (e.g., Ru²⁺ or Pt²⁺) via the chloro group enables luminescent materials.
- Self-Assembly: Benzyloxy groups facilitate stacking in liquid crystalline phases. Characterize via DSC (phase transitions) and PXRD (long-range order) .
How do solvent polarity and temperature affect the stability of this compound in long-term storage?
Experimental Design:
- Stability Studies: Store samples in amber vials under N₂ at −20°C, 4°C, and 25°C in solvents like DCM, THF, and DMSO. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
- Findings: Polar aprotic solvents (DMF) accelerate hydrolysis of the chloro group at RT. Non-polar solvents (hexane) enhance stability but may precipitate the compound .
What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Advanced Methodology:
- DFT Calculations: Use Gaussian or ORCA to model transition states for substitution reactions. Basis sets like B3LYP/6-31G* provide accurate activation energy estimates.
- Molecular Dynamics: Simulate solvation effects in THF or DMF to predict regioselectivity. Compare with experimental results to validate models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
